2-Mesitylacetyl chloride

Descripción general

Descripción

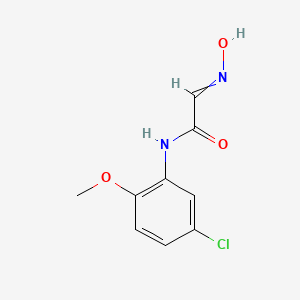

2-Mesitylacetyl chloride is an organic compound with the molecular formula C11H13ClO . It is also known by other names such as MESITYLACETYL CHLORIDE and 2-(2,4,6-trimethylphenyl)acetyl Chloride .

Synthesis Analysis

The synthesis of 2-Mesitylacetyl chloride can be achieved through the reaction of mesityleneacetic acid with thionyl chloride in the presence of N,N-dimethylformamide . The reaction is carried out under reflux conditions, and the product is purified by column chromatography .Molecular Structure Analysis

The molecular structure of 2-Mesitylacetyl chloride consists of 11 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . The InChIKey of the compound is NXCYVLQDRHQRHC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

2-Mesitylacetyl chloride has a molecular weight of 196.67 g/mol . It has a computed XLogP3-AA value of 3.5, indicating its lipophilicity . It has no hydrogen bond donors and one hydrogen bond acceptor . The compound has a rotatable bond count of 2 .Aplicaciones Científicas De Investigación

Environmental Applications

2-Mesitylacetyl chloride and related compounds have been used in environmental applications, particularly in water treatment processes. For instance, micellar-enhanced ultrafiltration (MEUF) has been employed to remove acid dye from aqueous solutions, utilizing surfactants such as cetyl(hexadecyl) pyridinium chloride (CPC). This process involves the retention of dye using surfactant micelles and the subsequent recovery of free surfactants from the permeate through chemical treatment procedures (Purkait, Dasgupta, & De, 2004).

Chemical Synthesis and Catalysis

In the domain of chemical synthesis, 2-mesitylacetyl chloride derivatives have been studied for their reactivity and potential as precursors in fine chemical industries. For instance, the kinetics and mechanisms of selective monoacylation of mesitylene, involving compounds like 2‘,4‘,6‘-trimethyl acetophenone and acetyl chloride, have been explored, highlighting their industrial significance (Yadav & Asthana, 2002).

Material Science

2-Mesitylacetyl chloride has found applications in material science as well. For example, chloride salts, including those related to 2-mesitylacetyl chloride, have been used to enhance and stabilize the photoluminescence from porous silicon surfaces, significantly impacting sensor development and material characterization (Gole et al., 2000).

Advanced Oxidation Processes

Additionally, compounds related to 2-mesitylacetyl chloride have been utilized in advanced oxidation processes for water treatment. For instance, the presence of chloride ions has been studied to understand its effect on the performance of sulfate radical-based advanced oxidation processes (SR-AOPs), which are crucial for the removal of organic contaminants in water (Peng et al., 2021).

Electronic and Optical Applications

Furthermore, research has delved into the structural, vibrational, and electronic properties of mesityl chloride (a compound closely related to 2-mesitylacetyl chloride), highlighting its potential applications in the fields of non-linear optics and electronic materials due to its non-zero hyperpolarizability and charge transfer properties (Balachandran & Parimala, 2012).

Safety And Hazards

Propiedades

IUPAC Name |

2-(2,4,6-trimethylphenyl)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO/c1-7-4-8(2)10(6-11(12)13)9(3)5-7/h4-5H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXCYVLQDRHQRHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)CC(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201285261 | |

| Record name | 2,4,6-Trimethylbenzeneacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201285261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Mesitylacetyl chloride | |

CAS RN |

52629-46-6 | |

| Record name | 2,4,6-Trimethylbenzeneacetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52629-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trimethylbenzeneacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201285261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetyl chloride, 2,4,6-trimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.441 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Ethoxy-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B1366751.png)

![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1366753.png)

![3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1366757.png)